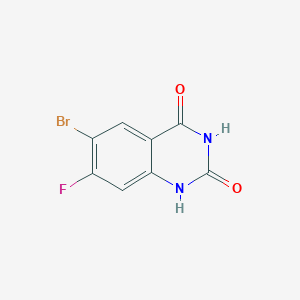amine](/img/structure/B7977209.png)
[(2-Bromo-6-fluorophenyl)methyl](ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methyl and ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluorophenyl)methylamine typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Alkylation: The attachment of a methyl group to the phenyl ring.
Common reagents used in these reactions include bromine, fluorine gas or fluorinating agents, methylating agents, and ethylamine. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of (2-Bromo-6-fluorophenyl)methylamine may involve large-scale bromination and fluorination processes, followed by alkylation and amination. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could result in dehalogenated derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-6-fluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and specificity, while the ethylamine group may facilitate interactions with biological molecules. Pathways involved could include signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-6-fluorophenyl)methylamine: Similar structure but with a methyl group instead of an ethylamine group.
(2-Bromo-6-chlorophenyl)methylamine: Chlorine atom instead of fluorine.
(2-Iodo-6-fluorophenyl)methylamine: Iodine atom instead of bromine.
Uniqueness
(2-Bromo-6-fluorophenyl)methylamine is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXYKEVENJUINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Nitropyridin-2-YL)oxy]acetic acid](/img/structure/B7977164.png)
![[3-(3-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977169.png)
![[3-(3-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977171.png)

![tert-butyl N-[3-(prop-2-enamido)propyl]carbamate](/img/structure/B7977185.png)
![tert-butyl N-[2-(3-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977191.png)




